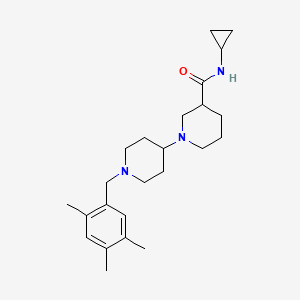
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide, also known as CTB, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTB is a benzothienyl amide derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide is not fully understood. However, it has been shown to modulate several neurotransmitter systems, including dopamine, serotonin, and glutamate. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has also been shown to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects:
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been shown to have several biochemical and physiological effects. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective effects. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has also been shown to reduce oxidative stress and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has several advantages for lab experiments. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide is stable and can be easily synthesized in large quantities. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide is also highly soluble in water, which makes it easy to administer to animals. However, N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has some limitations, including its limited solubility in organic solvents and its potential toxicity at high doses.
Orientations Futures
There are several future directions for N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide research. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide could be further studied for its potential therapeutic applications in neurological disorders. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide could also be studied for its potential as an analgesic and anti-inflammatory agent. Additionally, N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide could be further studied to elucidate its mechanism of action and to optimize its synthesis method for improved yields and purity.
Méthodes De Synthèse
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been synthesized through several methods, including the reaction of 3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene with 3,3-dimethylbutanoyl chloride in the presence of a base. Another method involves the reaction of 3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene with 3,3-dimethylbutanoyl isocyanate. These methods have been optimized to produce high yields of N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide.
Applications De Recherche Scientifique
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-3,3-dimethylbutanamide has also been studied for its potential as an analgesic and anti-inflammatory agent.
Propriétés
IUPAC Name |
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-5-11-6-7-12-13(10-18)16(21-14(12)8-11)19-15(20)9-17(2,3)4/h11H,5-9H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPRSYJOPSHAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,3-dimethylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4-(3-methyl-1-benzothien-2-yl)-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B6005947.png)

![2-[3-(3-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B6005970.png)
![N-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6005972.png)
![4-[(4-methylpiperazin-1-yl)carbonyl]-1,2,5-oxadiazol-3-amine 5-oxide](/img/structure/B6005980.png)
![4-ethoxy-N-[3-nitro-5-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide](/img/structure/B6005997.png)
![N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B6006004.png)
![2-[4-({3-[benzyl(methyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6006005.png)


![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-phenoxyacetamide](/img/structure/B6006030.png)
![4-[(1-naphthyloxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B6006036.png)

![2-methyl-N-[3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B6006049.png)